5-Bromo-2-(trifluoromethyl)isonicotinonitrile IUPAC name
5-Bromo-2-(trifluoromethyl)isonicotinonitrile IUPAC name
An In-depth Technical Guide to 5-Bromo-2-(trifluoromethyl)isonicotinonitrile
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical intermediate 5-Bromo-2-(trifluoromethyl)isonicotinonitrile . It details the compound's chemical identity, properties, reactivity, synthetic utility, and safety protocols, providing a foundation for its effective application in research and development.
Core Identity and Physicochemical Properties
5-Bromo-2-(trifluoromethyl)isonicotinonitrile is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal and materials chemistry. Its structure is characterized by a pyridine ring functionalized with a bromine atom, a trifluoromethyl group, and a nitrile group. The formal IUPAC name for this compound is 5-bromo-2-(trifluoromethyl)pyridine-4-carbonitrile .[1]
The strategic placement of these functional groups imparts a unique electronic profile and versatile reactivity, making it a valuable building block for synthesizing more complex molecular architectures. The strongly electron-withdrawing trifluoromethyl and nitrile groups render the pyridine ring electron-deficient, influencing its reactivity and the physicochemical properties of its derivatives.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 5-bromo-2-(trifluoromethyl)pyridine-4-carbonitrile | [1] |
| CAS Number | 1070892-04-4 | [2] |
| Molecular Formula | C₇H₂BrF₃N₂ | [2] |
| Molecular Weight | 251.00 g/mol | [2] |
| Canonical SMILES | C1=C(C(=CN=C1C(F)(F)F)Br)C#N | [1] |
| InChI Key | XBGQKEABZCTRRT-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 2.2 | [1] |
| Appearance | White to off-white powder or crystalline solid (Predicted) | N/A |
| Melting Point | Not experimentally determined. Related analog 5-Bromo-2-(trifluoromethyl)pyridine melts at 39-44°C.[3] | N/A |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, THF, DMF). Related analog 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid is slightly soluble in water but soluble in organic solvents.[4][5] | N/A |
| Storage | Store at 4°C, sealed in a dry, well-ventilated place.[2] | N/A |
Proposed Synthetic Pathway
While specific literature detailing the synthesis of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile is not extensively published, a plausible and efficient synthetic route can be devised from commercially available precursors. A common and reliable method for introducing a nitrile group is the dehydration of a primary amide, which can be readily formed from a corresponding carboxylic acid.
The logical precursor is 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid (CAS 749875-16-9).[6] The synthesis can be envisioned as a two-step process:
-
Amidation: The carboxylic acid is converted to the primary amide, 5-bromo-2-(trifluoromethyl)isonicotinamide. This can be achieved using standard peptide coupling reagents or via an acyl chloride intermediate followed by reaction with ammonia.
-
Dehydration: The resulting amide is then dehydrated to the target nitrile. A variety of dehydrating agents are effective for this transformation, with phosphorus oxychloride (POCl₃) being a common and cost-effective choice.[7]
Caption: Key reactivity sites and potential transformations.
Predicted Spectroscopic Analysis
While experimental spectra are not publicly available, the key features of the ¹H, ¹³C, and ¹⁹F NMR spectra can be reliably predicted based on established principles and data from analogous structures. [8]
-
¹H NMR: The spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the protons at the C3 and C6 positions of the pyridine ring.
-
H-3: This proton is expected to appear as a singlet at a downfield chemical shift, likely in the δ 7.5-8.0 ppm range.
-
H-6: This proton, adjacent to the ring nitrogen, will be the most deshielded, appearing as a singlet further downfield, likely in the δ 8.5-9.0 ppm range.
-
-
¹³C NMR: The proton-decoupled spectrum should display seven distinct signals.
-
Pyridine Carbons: Five signals corresponding to the pyridine ring carbons. The carbons bearing the electron-withdrawing CF₃ and CN groups (C2 and C4) will be significantly shifted.
-
Trifluoromethyl Carbon (-CF₃): This signal will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F).
-
Nitrile Carbon (-CN): The nitrile carbon typically appears in the δ 115-120 ppm range.
-
-
¹⁹F NMR: A single, sharp signal (a singlet) is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include:
-
A sharp, strong absorption around 2230-2240 cm⁻¹ for the C≡N stretch.
-
Strong C-F stretching absorptions in the 1100-1350 cm⁻¹ region.
-
Aromatic C=C and C=N stretching bands in the 1400-1600 cm⁻¹ region.
-
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for 5-Bromo-2-(trifluoromethyl)isonicotinonitrile. However, based on data from structurally related compounds such as bromo- and trifluoromethyl-substituted pyridines and pyrimidines, a comprehensive hazard profile can be inferred. [9][10][11][12] Table 2: GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |
GHS Pictograms:
Signal Word: Warning
Precautionary Measures and PPE
-
Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure. [9]Ensure eyewash stations and safety showers are readily accessible. [11]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards. * Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling. [9] * Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH-approved particulate respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. [11]Avoid formation of dust and aerosols. Do not eat, drink, or smoke in the work area.
First Aid
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [9]* In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. [9]* In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention. [9]* If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
Storage and Disposal
-
Storage: Keep container tightly closed and store in a cool, dry, and well-ventilated place. [11]Recommended storage temperature is 4°C. [2]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [11]
Conclusion
5-Bromo-2-(trifluoromethyl)isonicotinonitrile is a highly functionalized pyridine derivative with significant potential as a versatile building block in synthetic chemistry. Its defined points of reactivity—the bromine atom for cross-coupling, the nitrile for diverse transformations, and the activated ring system—provide medicinal and agrochemical chemists with a powerful tool for constructing novel and complex molecules. Adherence to appropriate safety protocols is essential when handling this compound due to its potential hazards.
References
-
Angene Chemical. (2021, May 1). Safety Data Sheet for 3-Bromo-5-(trifluoromethyl)pyridine. Available at: [Link]
- Wiley-VCH. (2007). Supporting Information.
- ¹H-NMR and ¹³C-NMR Spectra Analysis. (General reference for NMR principles, specific source not fully identifiable).
-
PubChemLite. 5-bromo-2-(trifluoromethyl)isonicotinonitrile (C7H2BrF3N2). Available at: [Link]
-
ResearchGate. 13C NMR spectrum of compound (1). (General reference for NMR principles). Available at: [Link]
-
European Patent Office. EP 2 368 550 B1. (General reference for synthetic methods). Available at: [Link]
-
PubChem. 5-Bromo-2-(trifluoromethyl)isonicotinonitrile. National Center for Biotechnology Information. Available at: [Link]
-
Semantic Scholar. Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Available at: [Link]
-
The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (Supporting Information). Available at: [Link]
-
Wu, Y. J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Journal of Organic Chemistry, 87(5), 2559–2568. Available at: [Link]
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